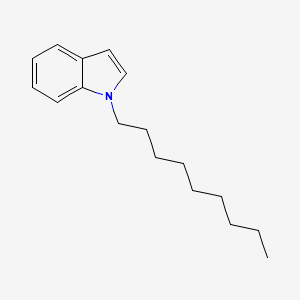

1-nonyl-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-nonylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N/c1-2-3-4-5-6-7-10-14-18-15-13-16-11-8-9-12-17(16)18/h8-9,11-13,15H,2-7,10,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUPSYUPZEVMBDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCN1C=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Nonyl 1h Indole and Its Analogues

Direct N-Alkylation Strategies for Indole (B1671886) Scaffolds

Direct N-alkylation of the indole ring is the most straightforward approach to synthesizing 1-nonyl-1H-indole. This involves the formation of a nitrogen-carbon bond between the indole nitrogen and the nonyl group. Various strategies have been developed to achieve this transformation, ranging from conventional methods to more sustainable and efficient green chemistry approaches.

Mechanistic Investigations of Conventional N-Alkylation with Nonyl Halides

The conventional method for the N-alkylation of indoles typically proceeds via a two-step, one-pot process. The first step involves the deprotonation of the indole's N-H bond using a strong base to form a nucleophilic indolide anion. Subsequently, this anion reacts with an alkyl halide, in this case, a nonyl halide such as 1-bromononane or 1-iodononane, in a nucleophilic substitution reaction.

Mechanistically, the reaction is a classic example of an SN2 (bimolecular nucleophilic substitution) pathway. The rate of the reaction is dependent on the concentration of both the indolide anion and the nonyl halide. The use of a strong base is crucial for the complete deprotonation of the indole, which has a pKa of approximately 17 in dimethyl sulfoxide (DMSO). Sodium hydride (NaH) is a commonly employed base for this purpose, as it irreversibly deprotonates the indole to form the sodium salt and hydrogen gas, which bubbles out of the reaction mixture, driving the equilibrium forward.

The choice of solvent is also critical. Polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are typically used as they can solvate the cation (e.g., Na+) without solvating the nucleophilic anion, thus enhancing its reactivity. The reaction is generally regioselective for the nitrogen atom over the C3 position due to the greater charge density on the nitrogen in the indolide anion.

A general procedure for the conventional N-alkylation of indole with a nonyl halide is presented in the table below.

| Step | Procedure |

| 1. Deprotonation | Indole is dissolved in a dry, polar aprotic solvent (e.g., THF, DMF) under an inert atmosphere (e.g., nitrogen, argon). Sodium hydride (typically 1.1-1.2 equivalents) is added portion-wise at a reduced temperature (e.g., 0 °C). The mixture is stirred for a period (e.g., 30-60 minutes) to allow for complete deprotonation, evidenced by the cessation of hydrogen gas evolution. |

| 2. Alkylation | A nonyl halide (e.g., 1-bromononane, 1-iodononane), typically 1.0-1.2 equivalents, is added to the solution of the indolide anion. The reaction mixture is then allowed to warm to room temperature or gently heated to facilitate the SN2 reaction. The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC). |

| 3. Work-up | Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium (B1175870) chloride. The product is then extracted into an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield this compound. |

Application of Phase-Transfer Catalysis in N-Alkylation Reactions

Phase-transfer catalysis (PTC) offers a greener and often more efficient alternative to conventional N-alkylation methods. This technique facilitates the reaction between reactants located in different phases (typically an aqueous phase and an organic phase) through the use of a phase-transfer catalyst. For the N-alkylation of indole, the indole and the nonyl halide are dissolved in a water-immiscible organic solvent, while an inorganic base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), is dissolved in an aqueous phase.

The mechanism of PTC in this context involves the phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), which is soluble in both phases. The catalyst's cation pairs with the hydroxide ion from the aqueous phase and transports it into the organic phase. Here, the hydroxide deprotonates the indole to form the indolide anion. This anion then pairs with the catalyst's cation, making it soluble and highly reactive in the organic phase, where it readily reacts with the nonyl halide. After the reaction, the catalyst cation, now paired with the halide anion, returns to the aqueous phase to repeat the cycle.

The advantages of PTC include the use of inexpensive and less hazardous inorganic bases, the avoidance of dry solvents, and often milder reaction conditions. A study on the N-alkylation of ethanolamine with nonyl bromide under PTC conditions reported a yield of approximately 70% researchgate.net. While this is not for indole specifically, it demonstrates the feasibility of using PTC for the N-alkylation with long-chain alkyl halides.

| Parameter | Description |

| Organic Phase | Indole and 1-bromononane in a solvent like toluene or dichloromethane. |

| Aqueous Phase | Concentrated solution of an inorganic base (e.g., 50% NaOH or KOH). |

| Catalyst | Quaternary ammonium salt (e.g., Tetrabutylammonium bromide - TBAB). |

| Temperature | Typically room temperature to moderate heating (e.g., 60-90 °C). |

| Reaction Time | Generally a few hours. |

| Yield | Moderate to high yields are often achieved. |

Sustainable and Green Chemistry Approaches in N-Alkylation

In recent years, there has been a significant push towards developing more environmentally benign synthetic methods. For the N-alkylation of indoles, this has led to the exploration of solvent-free conditions, microwave-assisted synthesis, and mechanochemistry.

Performing reactions without a solvent, or under "neat" conditions, offers numerous green advantages, including reduced waste, lower costs, and simplified work-up procedures. For the N-alkylation of indole, a solvent-free approach would involve mixing the indole, a nonyl halide, and a solid base, often with gentle heating to create a molten state where the reaction can occur. In some cases, the reaction can be carried out on a solid support. For instance, the synthesis of 1-[1-(1H-indol-3-yl) alkyl]-1H-indoles has been achieved by reacting indole with various aldehydes under neat conditions at 100 °C nih.gov. This demonstrates the potential for solvent-free conditions in indole functionalization.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.govanton-paar.commdpi.comresearchgate.netnih.gov Microwave irradiation directly heats the reactants and solvent, leading to a rapid increase in temperature and often significantly reduced reaction times compared to conventional heating. For the N-alkylation of indoles, microwave-assisted methods can be performed with or without a solvent. In a solvent-free approach, the reactants are mixed with a solid base and irradiated with microwaves. Alternatively, a minimal amount of a high-boiling polar solvent can be used to efficiently absorb microwave energy. This technique often leads to higher yields and cleaner reactions in a fraction of the time required for traditional methods.

The table below outlines a general procedure for the microwave-assisted synthesis of N-alkylated indoles.

| Parameter | Typical Conditions |

| Reactants | Indole, Nonyl Halide, Base (e.g., K2CO3, Cs2CO3) |

| Solvent | Often solvent-free or a few drops of a high-boiling polar solvent (e.g., DMF, NMP) |

| Microwave Power | Typically in the range of 100-300 W |

| Temperature | Can reach high temperatures rapidly (e.g., 100-150 °C) |

| Reaction Time | Usually in the range of a few minutes |

| Yield | Often high to excellent |

Mechanochemistry utilizes mechanical energy, typically through ball milling, to induce chemical reactions. This solvent-free technique is highly efficient and environmentally friendly. In a typical mechanochemical synthesis of this compound, solid indole, a solid base (like KOH or K2CO3), and liquid 1-bromononane would be placed in a milling jar with grinding balls. The high-energy collisions during milling provide the activation energy for the reaction. This method avoids the need for bulk solvents and can often be performed at room temperature, further enhancing its green credentials. While specific examples for the mechanosynthesis of this compound are not prevalent in the literature, the N-alkylation of other heterocycles, such as imides, has been successfully demonstrated using this technique.

Transition Metal-Catalyzed Indole N-H Functionalization for this compound

The direct functionalization of the indole N-H bond using transition metal catalysts is a powerful and atom-economical approach for synthesizing N-alkylated indoles like this compound. Palladium and copper complexes are particularly prominent in this field, offering distinct advantages in terms of efficiency, selectivity, and substrate scope. chemrxiv.org

Palladium catalysts have become versatile tools for N-alkylation reactions due to their high efficiency and ability to function under mild conditions. chemrxiv.org The N-arylation of indoles using palladium catalysts with bulky, electron-rich phosphine ligands is a well-established method. organic-chemistry.org This methodology can be extended to N-alkylation for the synthesis of this compound. Typically, a palladium precursor like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is combined with a supporting phosphine ligand to enable the coupling of indole with a nonyl electrophile, such as 1-bromononane or nonyl triflate.

Key components of this catalytic system often include:

Palladium Source: Pd₂(dba)₃ or palladium(II) acetate (Pd(OAc)₂).

Ligand: Bulky, electron-rich phosphines are crucial for promoting the reaction and preventing side reactions.

Base: A base such as sodium tert-butoxide (NaOt-Bu) or potassium phosphate (K₃PO₄) is required to deprotonate the indole nitrogen, facilitating the catalytic cycle. organic-chemistry.org

Solvent: Anhydrous, non-polar solvents like toluene or dioxane are commonly used.

Another advanced palladium-catalyzed approach is the aza-Wacker reaction, which involves the aminopalladation of an alkene. nih.gov In the context of this compound synthesis, this strategy could utilize 1-nonene as the alkyl source. The reaction proceeds via Markovnikov selective olefin functionalization, using a palladium catalyst and an oxidant, to form the C-N bond. nih.gov

Copper-catalyzed N-alkylation, an extension of the classic Ullmann condensation, offers a more economical and environmentally friendly alternative to palladium-based systems. researchgate.netresearchgate.net These reactions are effective for creating C-N bonds between indoles and various alkylating agents. researchgate.net For the synthesis of this compound, this would typically involve the reaction of indole with a nonyl halide (e.g., 1-iodononane or 1-bromononane) in the presence of a copper catalyst.

Common features of copper-catalyzed N-alkylation include:

Copper Source: Copper(I) iodide (CuI), copper(I) oxide (Cu₂O), or copper(II) acetate (Cu(OAc)₂) are frequently used catalysts.

Ligand: While some reactions can proceed without a ligand, the use of ligands such as diamines or amino acids can significantly improve reaction rates and yields.

Base: A base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is essential for the reaction.

Solvent: High-boiling polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often employed.

Recent advancements have introduced metallaphotoredox strategies that combine copper catalysis with visible-light photoredox catalysis. This dual catalytic system can activate alkyl halides, including primary, secondary, and tertiary bromides, for N-alkylation at room temperature, overcoming the high activation barriers associated with traditional thermal methods. princeton.edu

Novel Catalytic Systems and Methodological Advancements for this compound Formation

Beyond traditional transition metal catalysis, research has expanded into novel catalytic systems to improve the efficiency, selectivity, and sustainability of N-alkylation reactions. These include organocatalysis and the development of sophisticated one-pot synthetic pathways. mdpi.comnih.gov

Organocatalysis utilizes small, chiral organic molecules to catalyze chemical transformations, offering a metal-free alternative to traditional methods. In the context of indole alkylation, chiral amines or phosphoric acids have been employed to achieve high levels of enantioselectivity. mdpi.comorganic-chemistry.org For instance, imidazolidinone catalysts have been shown to be highly effective in the enantioselective alkylation of indoles. organic-chemistry.orgprinceton.edu These catalysts work by lowering the LUMO of an α,β-unsaturated aldehyde via the reversible formation of an iminium ion, facilitating the nucleophilic attack of indole. organic-chemistry.org While often focused on generating stereocenters, the principles of organocatalysis can be applied to the direct N-alkylation of the indole ring with a suitable nonyl electrophile, activated by the catalyst.

Cascade reactions, where multiple bond-forming events occur sequentially in a single pot, provide a highly efficient route to complex molecules from simple starting materials. nih.govorganic-chemistry.org These processes minimize waste by reducing the need for purification of intermediates. One-pot syntheses of N-functionalized indoles have been developed that combine several reaction steps. For example, a palladium-catalyzed cascade Tsuji-Trost reaction followed by a Heck coupling has been used to synthesize indole-3-acetic acid derivatives from N-tosyl o-bromoanilines and an appropriate coupling partner. organic-chemistry.org

Optimization of Reaction Parameters and Yield Enhancement Strategies

The success of any synthetic method hinges on the careful optimization of reaction parameters to maximize product yield and minimize side reactions. For the synthesis of this compound, several factors must be considered. researchgate.netacs.org

Key parameters for optimization include:

Catalyst and Ligand: The choice of metal and the steric and electronic properties of the ligand are critical. For palladium-catalyzed reactions, bulky, electron-rich phosphine ligands often give the best results. organic-chemistry.org

Base: The strength and solubility of the base can significantly influence the reaction rate. Strong, non-nucleophilic bases like NaOt-Bu are often effective, but milder bases like K₃PO₄ may be necessary for substrates with sensitive functional groups. organic-chemistry.org

Solvent: The solvent affects the solubility of reactants and the stability of catalytic intermediates.

Temperature: While milder conditions are generally preferred, some reactions may require elevated temperatures to proceed at a reasonable rate.

Reactant Stoichiometry: The ratio of indole to the alkylating agent can be adjusted to optimize for conversion and minimize the formation of byproducts.

The following table illustrates a hypothetical optimization study for the copper-catalyzed N-alkylation of indole with 1-bromononane, based on general principles found in the literature.

| Entry | Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | CuI (10) | None | K₂CO₃ (2) | DMF | 110 | 45 |

| 2 | Cu₂O (10) | None | K₂CO₃ (2) | DMF | 110 | 52 |

| 3 | CuI (10) | L-proline (20) | K₂CO₃ (2) | DMSO | 110 | 78 |

| 4 | CuI (10) | L-proline (20) | Cs₂CO₃ (2) | DMSO | 110 | 85 |

| 5 | CuI (5) | L-proline (10) | Cs₂CO₃ (2) | DMSO | 110 | 82 |

| 6 | CuI (10) | L-proline (20) | Cs₂CO₃ (2) | DMSO | 90 | 75 |

This systematic approach to optimization is crucial for developing robust and high-yielding synthetic routes to this compound and its derivatives. organic-chemistry.orgresearchgate.net

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification of N-alkylindoles, such as this compound, typically involves a combination of chromatographic and crystallization methods to remove unreacted starting materials, reagents, and byproducts. Given the nonpolar nature of the nonyl side chain, these compounds are generally amenable to purification techniques that exploit differences in polarity.

Chromatographic Separation Methods (e.g., Column Chromatography, HPLC)

Chromatographic techniques are indispensable for the purification of this compound and its synthetic intermediates. The choice between column chromatography and High-Performance Liquid Chromatography (HPLC) often depends on the scale of the purification and the required level of purity.

Column Chromatography:

For laboratory-scale synthesis, silica gel column chromatography is a widely used and effective method for the purification of N-alkylindoles. The separation is based on the differential adsorption of the components of the mixture onto the polar silica gel stationary phase. Less polar compounds, such as this compound, have a weaker interaction with the silica gel and therefore elute faster with a nonpolar mobile phase.

The selection of the eluent system is critical for achieving good separation. A common approach for N-alkylindoles involves using a mixture of a nonpolar solvent, such as hexane or petroleum ether, and a slightly more polar solvent, like ethyl acetate or dichloromethane. The polarity of the eluent is gradually increased to first elute the desired nonpolar product and then the more polar impurities. For N-alkyl-2-phenylindoles, purification is often achieved using flash column chromatography on silica gel with a hexane/ethyl acetate eluent system. In many reported syntheses of indole derivatives, crude products are purified by column chromatography using a petroleum ether/ethyl acetate mixture as the eluent.

Table 1: Illustrative Column Chromatography Parameters for N-Alkylindole Analogs

| Parameter | Value/Description |

| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh) |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate gradient (e.g., starting with 100% Hexane and gradually increasing the percentage of Ethyl Acetate) or Petroleum Ether/Ethyl Acetate |

| Typical Eluent Ratio | Ratios ranging from 99:1 to 90:10 (Hexane:Ethyl Acetate) are often effective for eluting N-alkylindoles. |

| Loading Technique | The crude product is typically dissolved in a minimal amount of a nonpolar solvent (e.g., dichloromethane or the initial eluent) and loaded onto the column. |

| Fraction Collection | Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product. |

High-Performance Liquid Chromatography (HPLC):

For analytical purposes and for obtaining very high purity samples, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice. In RP-HPLC, the stationary phase is nonpolar (e.g., C8 or C18) and the mobile phase is polar. This is particularly suitable for separating N-alkylindoles due to the hydrophobicity of the alkyl chain.

The mobile phase typically consists of a mixture of water and an organic solvent such as acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve efficient separation of compounds with a wide range of polarities. The nonpolar this compound will be strongly retained on the nonpolar stationary phase and will elute at a higher concentration of the organic solvent.

Table 2: General RP-HPLC Parameters for the Analysis of N-Alkylindoles

| Parameter | Value/Description |

| Stationary Phase | C18 or C8 bonded silica |

| Mobile Phase A | Water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape) |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient elution (e.g., starting with a higher percentage of Mobile Phase A and increasing the percentage of Mobile Phase B over the run) |

| Detection | UV detection at a wavelength where the indole ring absorbs (typically around 220 nm and 280 nm) |

| Flow Rate | Typically 0.5 - 2.0 mL/min for analytical columns |

Crystallization and Recrystallization Protocols

Crystallization is a powerful technique for the final purification of solid compounds, including this compound if it is a solid at room temperature, or its solid derivatives. Recrystallization can yield highly pure crystalline material by separating the desired compound from soluble impurities.

The key to successful recrystallization is the selection of an appropriate solvent or solvent system. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For nonpolar compounds like this compound, a range of organic solvents can be screened.

Commonly used solvents for the recrystallization of indole derivatives include ethanol, methanol, hexane, and mixtures such as ethanol/water or hexane/ethyl acetate. For N-alkylindoles with long alkyl chains, which tend to be less crystalline, a mixed solvent system is often beneficial. The compound is dissolved in a small amount of a "good" solvent (in which it is highly soluble), and then a "poor" solvent (in which it is less soluble) is added dropwise until the solution becomes turbid. Gentle heating to redissolve the solid followed by slow cooling can induce the formation of pure crystals.

Table 3: Potential Recrystallization Solvents for this compound and its Analogs

| Solvent/Solvent System | Rationale for Selection |

| Hexane | Suitable for nonpolar compounds. The solubility of this compound is expected to be high in hot hexane and significantly lower at room temperature or below. |

| Ethanol or Methanol | These polar protic solvents may be suitable, especially if the indole derivative has some polar functional groups. Solubility differences between hot and cold solutions can be significant. |

| Ethanol/Water | A mixed solvent system where water acts as an anti-solvent. The compound is dissolved in hot ethanol, and water is added until turbidity is observed. |

| Hexane/Ethyl Acetate | A mixture of a nonpolar and a moderately polar solvent that can be fine-tuned to achieve the desired solubility profile for effective recrystallization. |

The process of purification and isolation is a critical step in the synthesis of this compound. A combination of chromatographic methods for initial purification followed by recrystallization for final polishing is a common and effective strategy to obtain the compound in high purity, which is essential for its accurate characterization and further investigation.

Comprehensive Spectroscopic and Advanced Analytical Characterization of 1 Nonyl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.

The structural assignment of 1-nonyl-1H-indole is unequivocally established through the analysis of its proton (¹H) and carbon-13 (¹³C) NMR spectra. The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons, while the ¹³C NMR spectrum reveals the number and type of carbon atoms in the molecule.

For the parent indole (B1671886) structure, characteristic signals are observed in the aromatic region of the ¹H NMR spectrum. hmdb.cahmdb.ca The ¹³C NMR spectrum of indole shows distinct resonances for each of its eight carbon atoms. chemicalbook.com The attachment of the nonyl group to the indole nitrogen at position 1 (N-1) induces specific shifts in the NMR signals of both the indole ring and the alkyl chain, allowing for precise structural confirmation.

The following tables summarize the expected chemical shifts for this compound, based on the known data for indole and related N-alkylated indole derivatives. mdpi.com

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 (Indole) | ~7.0-7.2 | d | ~3.1 |

| H-3 (Indole) | ~6.4-6.6 | d | ~3.1 |

| H-4 (Indole) | ~7.5-7.7 | d | ~8.0 |

| H-5 (Indole) | ~7.0-7.2 | t | ~7.5 |

| H-6 (Indole) | ~7.0-7.2 | t | ~7.5 |

| H-7 (Indole) | ~7.5-7.7 | d | ~8.0 |

| N-CH₂ (Nonyl) | ~4.1-4.3 | t | ~7.2 |

| N-CH₂-CH₂ (Nonyl) | ~1.7-1.9 | quintet | ~7.5 |

| (CH₂)₆ (Nonyl) | ~1.2-1.4 | m | - |

| CH₃ (Nonyl) | ~0.8-0.9 | t | ~7.0 |

Note: Predicted values are based on general principles and data for similar structures. Actual experimental values may vary slightly depending on the solvent and experimental conditions.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Indole) | ~128.0-129.0 |

| C-3 (Indole) | ~101.0-102.0 |

| C-3a (Indole) | ~128.5-129.5 |

| C-4 (Indole) | ~121.0-122.0 |

| C-5 (Indole) | ~120.0-121.0 |

| C-6 (Indole) | ~119.0-120.0 |

| C-7 (Indole) | ~109.0-110.0 |

| C-7a (Indole) | ~136.0-137.0 |

| N-C H₂ (Nonyl) | ~46.0-47.0 |

| N-CH₂-C H₂ (Nonyl) | ~31.0-32.0 |

| Other CH₂ (Nonyl) | ~22.0-30.0 |

| C H₃ (Nonyl) | ~14.0 |

Note: Predicted values are based on general principles and data for similar structures. Actual experimental values may vary slightly depending on the solvent and experimental conditions.

To further confirm the structure and unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed. slideshare.netharvard.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY would show correlations between H-2 and H-3 of the indole ring, as well as between adjacent methylene (B1212753) protons within the nonyl chain. sdsu.eduprinceton.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. sdsu.eduprinceton.edu This is crucial for assigning the carbon signal for each protonated carbon in the molecule by linking the previously assigned proton signals to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu HMBC is particularly powerful for identifying quaternary carbons (which have no attached protons) and for confirming the connection of the nonyl chain to the indole nitrogen. For instance, a key HMBC correlation would be observed between the N-CH₂ protons of the nonyl group and the C-2 and C-7a carbons of the indole ring. princeton.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu This can provide conformational information and further confirm spatial relationships within the molecule.

Together, these 2D NMR techniques provide a comprehensive and interlocking network of data that leaves no ambiguity in the structural elucidation of this compound. slideshare.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. innovareacademics.in It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. innovareacademics.in This precision allows for the determination of the elemental formula of a compound, as the exact mass is unique to a specific combination of atoms. For this compound (C₁₇H₂₅N), HRMS can distinguish its molecular formula from other potential formulas with the same nominal mass. chemrxiv.org The ability of HRMS to provide high mass resolution and accuracy is critical for confirming the identity of newly synthesized compounds and for screening for known compounds in complex samples. researchgate.net

Interactive Data Table: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₇H₂₅N |

| Calculated Monoisotopic Mass | 243.1987 |

| Ionization Mode | ESI+ |

| Adduct | [M+H]⁺ |

| Calculated m/z | 244.2060 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. innovatechlabs.com In GC, a sample is vaporized and passed through a long column, which separates the components based on their boiling points and interactions with the column's stationary phase. epa.gov As each component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum.

For this compound, GC-MS is an excellent method for assessing its purity. A pure sample will ideally show a single peak in the gas chromatogram at a specific retention time. innovatechlabs.com The mass spectrum of this peak would correspond to the fragmentation pattern of this compound, with a molecular ion peak (M⁺) at m/z 243. The presence of other peaks in the chromatogram would indicate impurities, which can then be identified by their respective mass spectra. sigmaaldrich.comcore.ac.uk The technique is highly sensitive and can detect impurities at very low levels. innovatechlabs.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique that is particularly useful for analyzing compounds that are not sufficiently volatile or stable for GC-MS. measurlabs.comrsc.org It combines the separation power of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of mass spectrometry. emerypharma.comcreative-proteomics.com

LC-MS is the method of choice for analyzing this compound in complex matrices, such as biological fluids or environmental samples. measurlabs.comrsc.org The liquid chromatography step separates the target analyte from other components in the mixture. emerypharma.com The eluent from the LC column is then introduced into the mass spectrometer, where the compound is ionized and detected. emerypharma.com Techniques like tandem mass spectrometry (LC-MS/MS) can be used for even greater selectivity and sensitivity, allowing for the quantification of trace amounts of the compound in a complex background. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups within a molecule by probing their characteristic vibrational modes. The spectrum of this compound is expected to be a composite of the vibrations from the indole ring and the attached nonyl chain.

The n-nonyl group, being a long-chain alkane, will produce distinct signals corresponding to C-H stretching and bending vibrations. Strong absorptions due to asymmetric and symmetric stretching of C-H bonds in the methylene (CH₂) and methyl (CH₃) groups are predicted in the 2850-3000 cm⁻¹ region. uobabylon.edu.iqlibretexts.orglibretexts.orgorgchemboulder.com Additionally, a characteristic C-H rocking vibration associated with long alkyl chains (-(CH₂)n- where n ≥ 4) is anticipated around 720-725 cm⁻¹. libretexts.orgorgchemboulder.com

The indole moiety will contribute several characteristic bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, distinguishing them from their aliphatic counterparts. uobabylon.edu.iqlibretexts.org The spectrum will also feature C=C stretching vibrations from the aromatic rings in the 1400-1600 cm⁻¹ range. uobabylon.edu.iq Vibrational modes such as ring breathing and in-plane and out-of-plane C-H bending are also characteristic of the indole structure. researchgate.netijrar.org Unlike unsubstituted indole, this compound will lack the characteristic N-H stretching band typically seen around 3400-3500 cm⁻¹.

Raman spectroscopy would complement the IR data. The aromatic ring breathing modes of indole, such as the peak around 1010 cm⁻¹, are typically strong and readily identifiable in Raman spectra. researchgate.net The aliphatic C-H stretching and bending modes from the nonyl chain would also be visible.

A summary of the expected prominent vibrational bands is presented below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| Aromatic C-H Stretch | Indole Ring | 3100 - 3000 | IR & Raman |

| Aliphatic C-H Stretch (asym & sym) | Nonyl Chain (CH₂, CH₃) | 2960 - 2850 | IR & Raman |

| Aromatic C=C Stretch | Indole Ring | 1600 - 1450 | IR & Raman |

| Aliphatic C-H Bend (Scissoring) | Nonyl Chain (CH₂) | 1470 - 1450 | IR & Raman |

| Indole Ring Breathing | Indole Ring | ~1010 | Raman |

| C-H Rocking (Long Chain) | Nonyl Chain (-(CH₂)n-) | 725 - 720 | IR |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing insight into its system of conjugated π-electrons. The UV-Vis spectrum of this compound is dominated by the chromophore of the indole ring. The attachment of the nonyl group, an alkyl chain, is not expected to significantly alter the primary electronic transitions, as it does not participate in conjugation and acts as a simple auxochrome.

The indole spectrum is characterized by two main absorption bands originating from π-π* transitions. whiterose.ac.ukuomustansiriyah.edu.iq

The ¹Lₐ band is a high-energy, intense absorption typically found at shorter wavelengths.

The ¹Lₑ band , at longer wavelengths, is of lower intensity and often displays a vibrational fine structure. This band is more sensitive to substitution and solvent environment.

For N-alkylindoles, these transitions remain the dominant features. nih.govresearchgate.net The absorption maxima (λₘₐₓ) are expected to be similar to those of indole itself, which absorbs around 260-290 nm. libretexts.org Any shift caused by the nonyl group would be minimal. The primary utility of UV-Vis in this context is to confirm the integrity of the indole aromatic system. The intensity of the absorption is directly proportional to the concentration of the compound in a solution, as described by the Beer-Lambert Law. libretexts.org

X-ray Diffraction (XRD) for Single-Crystal Structural Determination and Intermolecular Interactions

X-ray Diffraction (XRD) on a single crystal provides definitive information about the precise three-dimensional arrangement of atoms in the solid state, including molecular conformation and intermolecular packing forces. While specific, experimentally determined crystal structure data for this compound is not readily found in the reviewed literature, a hypothetical structure can be proposed based on known chemical principles.

The indole ring system is inherently planar. It is expected that in a crystal structure of this compound, the nine atoms of the bicyclic indole core would lie in the same plane. The n-nonyl chain, composed of sp³-hybridized carbon atoms, is flexible. It would likely adopt a low-energy, extended (all-trans) conformation to minimize steric hindrance, extending away from the plane of the indole ring.

In the solid state, molecules of this compound would pack in a manner that maximizes stabilizing intermolecular forces. Given the absence of strong hydrogen bond donors or acceptors (like the C=O groups found in 1-nonyl-2,3-dihydro-1H-indole-2,3-dione), the packing would be governed by weaker interactions. uobabylon.edu.iqlibretexts.org

Two primary interactions are expected:

π-Stacking: The planar, electron-rich indole rings are likely to arrange in parallel or offset face-to-face stacks. This interaction is a significant organizing force for many aromatic compounds.

Van der Waals Forces: The long nonyl chains would interact with each other through van der Waals forces. These interactions would likely lead to the segregation of the molecules into distinct regions: polar aromatic layers composed of the indole headgroups and nonpolar aliphatic layers formed by the interlocking of the nonyl tails, similar to structures observed in lipids or other amphiphilic molecules.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentage of each element in a compound. This experimental data is then compared to the theoretical composition calculated from the proposed chemical formula to validate its empirical formula.

The chemical formula for this compound is C₁₇H₂₅N. The theoretical elemental composition is calculated based on the atomic masses of carbon (C ≈ 12.011 u), hydrogen (H ≈ 1.008 u), and nitrogen (N ≈ 14.007 u). The total molar mass is approximately 243.40 g/mol . nih.govnih.gov An experimental analysis of a pure sample of this compound should yield mass percentages that closely match these theoretical values. willametteleadershipacademy.net

| Element | Atomic Mass (u) | Atoms per Molecule | Total Mass per Mole ( g/mol ) | Mass Percentage (%) |

| Carbon | ~12.011 | 17 | 204.187 | 83.89% |

| Hydrogen | ~1.008 | 25 | 25.200 | 10.35% |

| Nitrogen | ~14.007 | 1 | 14.007 | 5.76% |

| Total | - | - | ~243.394 | 100.00% |

Theoretical and Computational Chemistry Studies on 1 Nonyl 1h Indole

Conformational Analysis and Energy Landscapes of the Nonyl Alkyl Chain

Molecular Mechanics (MM) and Molecular Dynamics (MD) are computational techniques designed to study large molecular systems and their dynamic behavior. cnrs.fruni-tuebingen.deresearchgate.net Unlike quantum methods, MM uses classical physics and force fields to calculate the potential energy of a system as a function of its atomic coordinates. uni-tuebingen.de MD simulations use these forces to calculate the trajectories of atoms over time, providing a view of the molecule's motion and conformational changes. researchgate.netimperial.ac.uk

For 1-nonyl-1H-indole, MD simulations would be the ideal tool to explore the conformational space of the nonyl chain. Such simulations could reveal:

The most populated conformations of the chain in different environments (e.g., in a vacuum, in a solvent).

The flexibility and dynamics of the chain, including the rates of interconversion between different conformers.

How the chain might fold or extend to interact with other molecules or surfaces.

While specific MD studies on this compound are lacking, crystallographic data on related compounds consistently show the nonyl chain in a fully extended, all-trans conformation, which represents a potential energy minimum. iucr.orgiucr.org MD simulations would be able to sample not just this minimum but also other higher-energy folded conformers that may be accessible at room temperature. cnrs.fr

A Potential Energy Surface (PES) scan is a computational technique used to map the energy of a molecule as a specific geometric parameter, such as a dihedral angle, is systematically varied. researchgate.net This method is used to locate energy minima (stable conformers) and transition states (energy maxima) and to determine the energy barriers for rotation around a bond. researchgate.netchemrxiv.org

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a model used to explain and predict chemical reactivity based on the interaction of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. numberanalytics.comlibretexts.org The energy and localization of these orbitals are key indicators of a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). pku.edu.cn

For this compound, the frontier orbitals are expected to be primarily located on the indole (B1671886) ring system, which is the electronically active part of the molecule. The long nonyl chain is an electron-donating alkyl group but is expected to have only a minor perturbing effect on the energies of the HOMO and LUMO. rsc.org

HOMO: The HOMO of an indole derivative is typically a π-orbital distributed across the indole ring. Its energy is related to the ionization potential and indicates the molecule's ability to donate electrons in a reaction. The indole ring is known to be electron-rich and readily undergoes electrophilic substitution. pageplace.de

LUMO: The LUMO is also a π*-orbital, and its energy relates to the electron affinity. This orbital determines where an incoming nucleophile would most likely attack.

The energy gap between the HOMO and LUMO is a crucial parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. pku.edu.cn DFT calculations are well-suited for determining the energies and shapes of these frontier orbitals. rsc.orgacs.org

| Orbital | Description | Implication for Reactivity |

| HOMO | Highest Occupied Molecular Orbital; typically localized on the electron-rich indole ring. | Site of electron donation; attacked by electrophiles. The energy level indicates nucleophilicity. pku.edu.cn |

| LUMO | Lowest Unoccupied Molecular Orbital; typically a π* anti-bonding orbital on the indole ring. | Site of electron acceptance; attacked by nucleophiles. The energy level indicates electrophilicity. pku.edu.cn |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher polarizability and greater chemical reactivity. |

HOMO-LUMO Gap Analysis and Electron Transfer Properties

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. chalcogen.ro The energy difference between these orbitals, known as the HOMO-LUMO gap, provides a measure of the molecule's chemical reactivity and kinetic stability. chalcogen.rofrontiersin.org A smaller gap suggests that the molecule can be easily excited and is generally more reactive. frontiersin.org

Computational studies, often employing Density Functional Theory (DFT) with basis sets like B3LYP/6-311+G(d,p), are used to calculate the energies of these frontier orbitals. frontiersin.org For indole derivatives, the HOMO is typically localized on the electron-rich pyrrole (B145914) moiety, while the LUMO is distributed over the entire bicyclic system. imist.ma The introduction of an alkyl substituent, such as the nonyl group at the N-1 position, can influence the electronic properties. While a comprehensive study specifically on this compound's HOMO-LUMO gap is not widely documented, general trends for N-alkylindoles suggest that the alkyl group can have a modest effect on the frontier orbital energies. researchgate.net

For a related compound, 1-nonyl-2,3-dihydro-1H-indole-2,3-dione, the calculated HOMO-LUMO energy gap was found to be 3.8918 eV. researchgate.net This value provides an approximation of the electronic stability. The HOMO-LUMO gap is a key parameter in understanding intramolecular charge transfer (ICT), a process where an electron is transferred from a donor to an acceptor part of the same molecule upon photoexcitation. chalcogen.ro The analysis of frontier orbitals helps in predicting the charge transfer characteristics within the molecule. iarjset.com

Table 1: Representative Calculated Frontier Orbital Energies and Gaps for Indole Derivatives

| Compound/System | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Computational Method | Reference |

| 1-nonyl-2,3-dihydro-1H-indole-2,3-dione | - | - | 3.8918 | B3LYP/6–311 G(d,p) | researchgate.net |

| Squaraine Dye (SQ1 with indole moiety) | -5.19 | -3.08 | 2.15 | B3LYP/6-31G | imist.ma |

| Squaraine Dye (SQ2 with indole moiety) | -5.16 | -3.1 | 2.22 | B3LYP/6-31G | imist.ma |

| General PAHs (range) | - | - | 0.64–6.59 | B3LYP/6-311+G(d,p) | frontiersin.org |

This table presents data for related indole-containing structures to provide context, as specific data for this compound was not available in the search results.

Electrostatic Potential Surface Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map is typically plotted onto the surface of the molecule's electron density. researchgate.net Regions of negative potential, often colored red, indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential, colored blue, are electron-deficient and prone to nucleophilic attack. uni-muenchen.deresearchgate.net

For the indole ring system, the region around the C-3 position of the pyrrole ring is known to be particularly electron-rich and is the primary site for electrophilic substitution. bhu.ac.inwikipedia.org The nitrogen atom's lone pair of electrons contributes significantly to the π-electron system, enhancing the nucleophilicity of the ring. chemcess.com An MEP analysis of this compound would be expected to show a significant negative potential localized on the pyrrole part of the indole ring, particularly at the C-3 position. The nonyl chain, being a non-polar alkyl group, would exhibit a relatively neutral potential. This mapping helps in qualitatively assessing how the molecule will interact with other charged species. nih.gov

Table 2: General Color Coding Scheme for MEP Maps and Predicted Reactivity

| Color | Potential | Predicted Reactivity |

| Red | Negative | Site for electrophilic attack |

| Blue | Positive | Site for nucleophilic attack |

| Green | Near Zero | Neutral, less reactive site |

This table provides a general interpretation of MEP maps as specific visual data for this compound was not available.

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict various spectroscopic parameters, which can aid in the identification and characterization of new compounds. researchgate.net

Computational NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. nih.gov The prediction of ¹H and ¹³C NMR chemical shifts using computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, has become a standard practice. iarjset.commdpi.com These calculations are often performed using DFT, and the results are typically compared to experimental data or used to assign signals in complex spectra. nih.govmdpi.com

Table 3: General Expected ¹H and ¹³C NMR Chemical Shift Ranges for N-Alkylindoles

| Atom | Expected Chemical Shift Range (ppm) |

| Indole Ring Protons | 6.5 - 7.7 |

| N-Alkyl Protons (α-CH₂) | 4.1 - 4.4 |

| N-Alkyl Protons (other CH₂) | 0.8 - 1.8 |

| N-Alkyl Protons (terminal CH₃) | ~0.9 |

| Indole Ring Carbons | 100 - 140 |

| N-Alkyl Carbons | 14 - 47 |

This table provides generalized ranges based on typical values for N-alkylindoles, as specific calculated data for this compound was not found.

Vibrational Frequency Calculations (IR and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a "fingerprint" of a molecule based on its vibrational modes. tum.de Computational chemistry can predict these vibrational frequencies, which helps in the assignment of experimental spectra. iarjset.com DFT calculations are commonly used to compute the harmonic vibrational frequencies. researchgate.net

For indole and its derivatives, characteristic vibrational modes include N-H stretching (for unsubstituted indoles), C-H stretching of the aromatic and alkyl groups, and various ring stretching and bending modes. biointerfaceresearch.com In this compound, the N-H stretching mode would be absent and replaced by vibrations associated with the N-C bond of the nonyl group. The calculated spectra for IR and Raman activity can be simulated, and the frequencies are often scaled to better match experimental values due to the approximations in the computational methods. iarjset.comresearchgate.net The analysis of vibrational modes is crucial for understanding the molecular dynamics and the effects of substituents on the indole core. iisertirupati.ac.in

Table 4: Predicted General Vibrational Modes for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Activity |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch (Nonyl) | 2850 - 2960 | IR, Raman |

| C=C Aromatic Ring Stretch | 1450 - 1600 | IR, Raman |

| C-N Stretch | 1200 - 1350 | IR, Raman |

| C-H In-plane Bend | 1000 - 1300 | IR, Raman |

| C-H Out-of-plane Bend | 700 - 900 | IR |

This table presents expected frequency ranges for the key vibrational modes of this compound based on general data for similar molecules.

Reactivity Profiles and Derivatization Strategies for 1 Nonyl 1h Indole

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Ring System

The indole nucleus is a π-excessive heterocycle, making it highly susceptible to electrophilic attack. bhu.ac.inmatanginicollege.ac.in The preferred site for electrophilic substitution is the C-3 position of the pyrrole (B145914) ring. This regioselectivity is attributed to the superior stability of the cationic intermediate (arenium ion) formed upon attack at C-3, where the positive charge can be effectively delocalized over the nitrogen atom without disrupting the aromaticity of the benzene (B151609) ring. bhu.ac.inksu.edu.sa In N-alkylated indoles such as 1-nonyl-1H-indole, this inherent reactivity profile is maintained. Should the C-3 position be occupied, electrophilic attack typically occurs at the C-2 position. bhu.ac.inksu.edu.sa

Regioselectivity Studies of Halogenation, Nitration, and Sulfonation

The introduction of halogens, nitro groups, and sulfonic acid functionalities onto the this compound scaffold follows the general principles of electrophilic substitution on indoles, with regioselectivity being highly dependent on the specific reagents and reaction conditions.

Halogenation: The halogenation of N-alkylindoles is a well-established transformation. Typically, reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are used to introduce bromine or chlorine atoms, respectively. The reaction proceeds with high regioselectivity for the C-3 position. Due to the electron-rich nature of the indole ring, these reactions are often rapid. However, the resulting 3-haloindoles can be unstable and are often used immediately in subsequent reactions. bhu.ac.inksu.edu.sa While direct C-2 halogenation is challenging, it can be achieved by employing a removable directing group on the indole nitrogen, such as a pyrimidyl group, in copper-mediated reactions. rsc.org Enzymatic halogenation using halogenase enzymes also offers a method for highly regioselective C-3 halogenation under environmentally benign conditions. nih.govresearchgate.net

Nitration: The nitration of indoles is particularly sensitive to reaction conditions. chemcess.com Using non-acidic nitrating agents, such as benzoyl nitrate (B79036) or ethyl nitrate, generally results in the expected substitution at the C-3 position. bhu.ac.inksu.edu.sa However, under strongly acidic conditions (e.g., a mixture of nitric and sulfuric acids), the indole ring can be protonated at C-3. This deactivates the pyrrole moiety towards further electrophilic attack, redirecting the substitution to the benzene ring, primarily at the C-5 position. bhu.ac.inchemcess.com For N-alkylindoles like this compound, careful selection of the nitrating system is crucial to control the outcome. A modern approach for achieving regioselective C-3 nitration under non-acidic conditions involves the use of ammonium (B1175870) tetramethylnitrate with trifluoroacetic anhydride, which generates the electrophilic nitrating agent trifluoroacetyl nitrate in situ. rsc.org

Sulfonation and Sulfenylation: Sulfonation of the indole ring is typically achieved at the C-3 position using a pyridine-sulfur trioxide complex in hot pyridine. bhu.ac.inksu.edu.sa This method avoids the strongly acidic conditions that can lead to polymerization or undesired side reactions. bhu.ac.in More recently, methods for the regioselective sulfenylation of indoles at the C-3 position have been developed using sulfonylhydrazides as the sulfur source, promoted by systems like CeCl₃·7H₂O-NaI. researchgate.net These reactions tolerate a variety of functional groups and provide high yields of 3-thioindoles. researchgate.net

Table 1: Regioselectivity of Electrophilic Substitution on this compound This table is based on general reactivity patterns for N-alkylindoles.

| Reaction | Reagent/Conditions | Primary Product Position | Reference(s) |

|---|---|---|---|

| Halogenation | N-Halosuccinimide (NCS, NBS) | C-3 | bhu.ac.in, ksu.edu.sa |

| Nitration | Benzoyl nitrate (non-acidic) | C-3 | bhu.ac.in, ksu.edu.sa |

| Nitration | HNO₃/H₂SO₄ (strongly acidic) | C-5 | bhu.ac.in, chemcess.com |

| Sulfonation | Pyridine-SO₃ complex | C-3 | bhu.ac.in, ksu.edu.sa |

| Sulfenylation | Sulfonylhydrazides / CeCl₃·7H₂O-NaI | C-3 | researchgate.net |

Vilsmeier-Haack Formylation and Related Reactions

The Vilsmeier-Haack reaction is a highly reliable and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. ekb.eg For this compound, this reaction provides a direct route to this compound-3-carboxaldehyde. The reaction employs a Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide, most commonly N,N-dimethylformamide (DMF). ekb.egbeilstein-journals.org

The mechanism involves the attack of the electron-rich C-3 position of the indole ring on the electrophilic Vilsmeier reagent (chloroiminium ion). Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the aldehyde. The reaction is highly regioselective for the C-3 position. beilstein-journals.org This aldehyde product is a versatile intermediate, serving as a precursor for the synthesis of a wide range of more complex indole derivatives.

Palladium-Catalyzed Cross-Coupling Reactions at the Indole Ring

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, allowing for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds. These methods are readily applicable to the indole scaffold, enabling the introduction of aryl, alkenyl, and alkynyl groups at various positions.

Suzuki-Miyaura and Heck Coupling with C-H Functionalization

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction creates a carbon-carbon bond between an organoboron species (typically a boronic acid or ester) and an organic halide or triflate. To functionalize this compound, a common strategy involves first halogenating the indole ring (e.g., at C-3, C-5, or another position) and then coupling this halo-indole with a suitable boronic acid. clockss.org Conversely, this compound can be converted into an indolylboronic acid and subsequently coupled with various aryl or heteroaryl halides. clockss.org

More advanced strategies involve the direct C-H functionalization or arylation of the indole ring, which avoids the pre-functionalization step of introducing a halogen. While direct C-H arylation often favors the C-2 and C-3 positions, the use of specific directing groups attached to the indole nitrogen can steer the reaction to other positions. For instance, a phosphinoyl directing group in the presence of a pyridine-type ligand has been shown to direct Pd-catalyzed C-H arylation selectively to the C-7 position. nih.gov

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene. organic-chemistry.orgmasterorganicchemistry.com This provides a powerful method for the alkenylation of the this compound ring system. Similar to the Suzuki reaction, a halo-indole is typically used as the substrate. nih.gov Dehydrogenative Heck reactions represent a more atom-economical approach, enabling the direct coupling of the indole's C-H bond (preferentially at C-3) with an alkene, with an oxidant used to regenerate the active palladium catalyst. mdpi.com

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions for Indole Functionalization

| Reaction | Coupling Partners | Key Catalyst/Reagents | Product Type | Reference(s) |

|---|---|---|---|---|

| Suzuki-Miyaura | Halo-indole + Arylboronic acid | Pd(0) catalyst, Base | Aryl-indole | clockss.org |

| C-H Arylation | Indole + Arylboronic acid | Pd(OAc)₂, Directing Group, Ligand | Aryl-indole | nih.gov |

| Heck | Halo-indole + Alkene | Pd(0) catalyst, Base | Alkenyl-indole | nih.gov, organic-chemistry.org |

| Dehydrogenative Heck | Indole + Alkene | Pd(II) catalyst, Oxidant | Alkenyl-indole | mdpi.com |

Sonogashira Coupling for Alkynyl Indole Derivatives

The Sonogashira coupling is a robust method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. numberanalytics.comwikipedia.org It is the premier reaction for synthesizing alkynyl-substituted aromatic systems and is highly applicable to the synthesis of alkynyl derivatives of this compound. The standard protocol involves reacting a halogenated this compound (e.g., 3-iodo- or 3-bromo-1-nonyl-1H-indole) with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst (typically CuI), and an amine base such as triethylamine. scirp.orgorganic-chemistry.org

This reaction tolerates a wide range of functional groups on both the alkyne and the indole, making it a versatile tool for building complex molecular architectures. researchgate.netrsc.org The resulting 3-alkynylindoles are valuable synthetic intermediates that can undergo further transformations, such as cyclization reactions, to produce more elaborate heterocyclic systems. nih.gov

Functionalization of the Nonyl Alkyl Chain

The N-1 nonyl group of this compound is a saturated, unactivated alkyl chain. Its functionalization presents a different set of challenges compared to the electron-rich indole ring. The C-H bonds on the alkyl chain are significantly less reactive and require more forcing conditions to react, which could potentially compromise the integrity of the indole nucleus.

Direct functionalization of the nonyl chain would likely rely on radical-based methodologies. For instance, free-radical halogenation could introduce a halogen at various points along the chain, although achieving high regioselectivity would be difficult due to the similarity of the secondary C-H bonds. Once halogenated, further derivatization via nucleophilic substitution or organometallic coupling reactions would be possible.

Recent advances in C-H functionalization offer potential pathways. Methods involving a site-selective hydrogen atom transfer (HAT) have been developed for the synthesis of N-alkylindoles from N,N-dialkylanilines, demonstrating that C(sp³)–H bonds on N-alkyl groups can be selectively targeted. nih.govnih.govthieme-connect.com Applying such a strategy post-synthetically to the nonyl chain of this compound remains an area for further exploration. The development of catalysts capable of distinguishing between the various C-H bonds on the long alkyl chain is a significant synthetic challenge. As such, the functionalization of the nonyl chain is less common than modifications to the indole ring itself. researchgate.net

Terminal Functional Group Introduction and Transformations

The long alkyl chain of this compound presents a chemically robust yet challenging target for selective functionalization. Introducing functionality at the terminal (ω) position of the nonyl group, distant from the sensitive indole ring, is a key strategy for creating advanced intermediates for further conjugation or modification without altering the core electronic properties of the heterocycle.

The inert nature of the C-H bonds in the alkyl chain necessitates specific activation methods. While conventional methods for alkane functionalization often lack regioselectivity, modern catalytic approaches offer promising solutions. psu.edu Transition metal-catalyzed C-H activation is a powerful tool for this purpose. For instance, rhodium complexes have been shown to photocatalytically carbonylate the terminal methyl group of n-pentane with high regioselectivity, a process that could theoretically be applied to the nonyl chain of this compound to introduce an aldehyde group. psu.edursc.org Palladium-catalyzed systems have also demonstrated remarkable selectivity for the terminal methyl sites in various alkyl arenes, providing a pathway to couple carbon nucleophiles at this position. acs.org

Enzymatic and biomimetic approaches represent another frontier for terminal functionalization. Certain enzymes, such as cytochrome P450 monooxygenases and fungal peroxygenases, are known to catalyze the selective hydroxylation of n-alkanes at the terminal position. csic.es These biocatalytic systems can convert a terminal methyl group into a primary alcohol. chemicalbook.com This hydroxyl group is a versatile synthetic handle that can be transformed into a variety of other functional groups, as detailed in the table below.

Table 1: Potential Terminal Transformations of the Nonyl Chain

| Initial Functional Group | Reagent/Reaction Type | Resulting Functional Group | Potential Subsequent Use |

|---|---|---|---|

| -CH₂OH (Primary Alcohol) | Oxidation (e.g., PCC, DMP) | -CHO (Aldehyde) | Reductive amination, Wittig reaction |

| -CH₂OH (Primary Alcohol) | Strong Oxidation (e.g., Jones reagent) | -COOH (Carboxylic Acid) | Amide coupling, esterification |

| -CH₂OH (Primary Alcohol) | Halogenation (e.g., SOCl₂, PBr₃) | -CH₂X (Alkyl Halide) | Nucleophilic substitution, Grignard formation |

| -CH₂OH (Primary Alcohol) | Tosylation (TsCl, pyridine) | -CH₂OTs (Tosylate) | Excellent leaving group for substitution reactions |

| -CH₂X (Alkyl Halide) | Sodium Azide (B81097) (NaN₃) | -CH₂N₃ (Azide) | "Click" chemistry (Huisgen cycloaddition) |

These transformations pave the way for creating complex derivatives, such as linking the indole moiety to peptides, polymers, or other pharmacophores via the functionalized terminus of the nonyl chain. google.comresearchgate.net

Side-Chain Modifications for Structure-Activity Relationship Studies

In drug discovery, the modification of aliphatic side chains is a fundamental strategy for optimizing a lead compound's pharmacokinetic and pharmacodynamic properties. For N-alkyl indoles, the length and character of the alkyl chain can profoundly influence biological activity. nih.gov Structure-activity relationship (SAR) studies often involve synthesizing a series of analogs where the side chain is systematically altered to probe its interaction with a biological target.

The nonyl group in this compound contributes significantly to the molecule's lipophilicity. Varying this chain length is a common tactic. Studies on other N-alkylated heterocycles have shown that both shortening and lengthening the alkyl chain can have a dramatic impact on biological potency. mdpi.com For example, in the development of glycosidase inhibitors, a series of N-alkylated compounds with chain lengths from C4 to C12 were synthesized to determine the optimal length for activity, with lipophilic groups often enhancing efficacy. mdpi.com Similarly, SAR studies on indole-2-carboxamides as cannabinoid receptor 1 (CB1) modulators revealed that the length of a C3-alkyl group has a profound influence on the allosteric modulation of the receptor. nih.gov

A direct example involves the evaluation of this compound itself as a potential inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. In a study that synthesized and tested a series of N-alkyl indoles and N-alkyl isatins, the length of the alkyl chain was a key variable, with the nonyl (C9) derivative showing specific activity levels.

Table 2: Examples of Side-Chain Modification in SAR Studies

| Parent Scaffold | Side-Chain Modification Strategy | Observation/Rationale | Reference |

|---|---|---|---|

| Indole-2-carboxamides | Varying C3-alkyl chain length (propyl, pentyl, etc.) | Chain length significantly impacts binding affinity and allosteric modulation of the CB1 receptor. | acs.orgnih.gov |

| Iminocyclitol Derivatives | Varying N-alkyl chain length (C4 to C12) | Lipophilic alkyl groups enhanced antiviral activity against JEV, DEN-2, and SARS-CoV. | mdpi.com |

| 4-Aminoquinolines | Shortening or lengthening of diaminoalkane side chain | Antimalarial activity was retained with both shorter (C2-C3) and longer (C10-C12) chains. | mdpi.com |

| Indoles / Indoline-2,3-diones | Varying N-alkyl chain length (methyl to nonyl) | Chain length directly influences inhibitory potency against acetylcholinesterase and butyrylcholinesterase. |

These studies underscore the importance of the N-nonyl chain not just as a passive lipophilic tail, but as an active component of the pharmacophore that can be fine-tuned to optimize interactions within a biological binding pocket.

Cycloaddition and Rearrangement Reactions Involving the Indole Moiety

Beyond modifications to the side chain, the indole nucleus itself possesses unique reactivity that can be harnessed to build complex polycyclic structures through cycloaddition and rearrangement reactions.

Cycloaddition Reactions

The indole C2-C3 double bond, while part of an aromatic system, can act as a dienophile in Diels-Alder reactions or as a dipolarophile in 1,3-dipolar cycloadditions. socratic.orgresearchgate.net These reactions are powerful methods for constructing new rings onto the indole scaffold.

Diels-Alder Reaction: The indole ring is electron-rich and typically participates as a dienophile in [4+2] cycloadditions. socratic.org For these reactions to proceed under mild conditions, they often require catalysis or the use of electron-poor dienes (inverse electron-demand) or the installation of an electron-withdrawing group on the indole. nih.gov Photocatalytic methods using heterogeneous catalysts like platinum-modified titanium dioxide have been developed to facilitate the Diels-Alder reaction of indoles with electron-rich dienes under visible light, yielding tetrahydrocarbazole cores. nih.gov

1,3-Dipolar Cycloaddition: This is a highly versatile reaction for building five-membered heterocyclic rings. google.com The indole C2-C3 bond can react with a 1,3-dipole, such as an azomethine ylide or a nitrile oxide. bohrium.comunimi.it For instance, a tandem reaction has been reported where an intramolecular Diels-Alder reaction generates a carbonyl ylide, which is then trapped by a tethered indole moiety in a subsequent 1,3-dipolar cycloaddition to create a complex, fused polycyclic system. bohrium.com Such reactions are pivotal in synthesizing spiro-fused oxindoles and other architecturally complex molecules with significant biological potential. mdpi.comunimi.it

Rearrangement Reactions

Rearrangement reactions provide pathways to transform the indole skeleton or its substituents into new structural arrangements.

Curtius Rearrangement: This reaction converts a carboxylic acid, via an acyl azide intermediate, into an isocyanate, which can be trapped by various nucleophiles to form amines, ureas, or carbamates. nih.govwikipedia.org This has been applied effectively to indole chemistry. For example, indole-3-carboxylic acids can be converted to their corresponding acyl azides, which upon heating, rearrange to form an isocyanate. rsc.org This intermediate can be trapped intramolecularly by the indole ring itself in an electrophilic aromatic substitution-type reaction or by external nucleophiles, providing access to a range of N-(indolyl)amides and other derivatives that are otherwise difficult to synthesize. wikipedia.orgrsc.org This strategy has been a key step in the total synthesis of indole alkaloids like aspeverin. nih.gov

Table 3: Key Reactions Involving the Indole Moiety

| Reaction Type | Role of Indole | Key Intermediate(s) | Resulting Structure |

|---|---|---|---|

| Diels-Alder Reaction | Dienophile | Concerted [4+2] transition state | Fused six-membered ring (e.g., Tetrahydrocarbazole) |

| 1,3-Dipolar Cycloaddition | Dipolarophile | Azomethine ylide, Nitrile oxide | Fused or spiro five-membered heterocycle (e.g., Pyrrolidine) |

| Curtius Rearrangement | Core scaffold | Acyl azide, Isocyanate | Amine, Urea, Carbamate, or cyclized products |

These advanced synthetic strategies highlight the versatility of the this compound platform, enabling not only the fine-tuning of its physical properties through side-chain manipulation but also the construction of novel and complex heterocyclic systems via reactions at the indole core.

Mechanistic Investigations of Biological Interactions of 1 Nonyl 1h Indole and Analogues Non Clinical Focus

Receptor-Ligand Binding Studies (In Vitro and Computational)

The interaction of a ligand with its receptor is the initial step in a cascade of events that leads to a biological response. The following subsections explore the binding characteristics of 1-nonyl-1H-indole and its analogues to various receptors.

Evaluation of Binding Affinities to Specific Receptors (e.g., Cannabinoid Receptors, Cholinesterases, Histamine (B1213489) Receptors)

In vitro radioligand binding assays are a important for determining the affinity of a compound for a specific receptor. nih.govsigmaaldrich.com These assays measure the concentration of a ligand required to occupy 50% of the receptors at equilibrium (IC50) or the equilibrium dissociation constant (Ki), which reflects the binding affinity of the ligand.

Cannabinoid Receptors:

Research into synthetic cannabinoids has shown that N-alkylindoles exhibit binding affinity for cannabinoid receptors CB1 and CB2. researchgate.net Structure-activity relationship (SAR) studies on cannabimimetic 3-(1-naphthoyl)alkylindoles have revealed that while many have high affinity for the CB1 receptor, others are highly selective for the CB2 receptor. researchgate.net For instance, replacing the aminoalkyl substituent with a straight alkyl chain of four to six carbons in some indole (B1671886) series did not result in a loss of affinity for the CB1 receptor. researchgate.net

Furthermore, studies on indole-2-carboxamides as allosteric modulators of the CB1 receptor have highlighted the importance of the indole ring for maintaining high binding affinity to the allosteric site. nih.gov For example, a series of 5-chloro-N-(4-(dimethylamino)phenethyl)-3-alkyl-1H-indole-2-carboxamides were synthesized and evaluated for their allosteric effects on the CB1 receptor. It was found that elongating the C3-alkyl chain from ethyl to n-hexyl or n-nonyl influenced the binding cooperativity and affinity. nih.gov Specifically, a derivative with a C3-n-hexyl group (12f) showed a KB of 89.1 nM, one of the lowest reported for a CB1 allosteric modulator. acs.org Another potent allosteric modulator, 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide (11j), was identified with a KB of 167.3 nM. nih.gov

| Compound Name | Receptor | Binding Parameter | Value (nM) | Reference |

| 5-chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide (12f) | CB1 | KB | 89.1 | acs.org |

| 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide (11j) | CB1 | KB | 167.3 | nih.gov |

| 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide (12d) | CB1 | KB | 259.3 | acs.org |

Cholinesterases:

A study evaluating a series of N-alkyl indoles for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) found that these compounds selectively inhibited AChE. nih.gov Interestingly, as the length of the N-alkyl chain increased, the inhibitory activity against AChE also increased, with this compound (referred to as 5i in the study) showing significant inhibition. nih.govresearchgate.net In contrast, the corresponding N-alkyl isatins demonstrated selectivity for BChE. nih.gov

Histamine Receptors:

Molecular Docking and Molecular Dynamics Simulations of Ligand-Receptor Complexes

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the interactions between a ligand and its receptor at an atomic level. pensoft.netmdpi.com

Molecular Docking:

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govajol.info For indole derivatives, docking studies have been employed to understand their binding modes with various receptors. For example, in the context of cholinesterase inhibition, docking of this compound into the active site of Torpedo californica AChE (TcAChE) has been performed. nih.govresearchgate.net These studies help to visualize the interactions with key amino acid residues within the active site, such as those in the catalytic triad (B1167595), anionic site, and acyl pocket. nih.govresearchgate.net

Similarly, docking studies of indole derivatives with other receptors, such as serotonin (B10506) receptors and estrogen receptors, have elucidated the crucial interactions, often involving salt bridges and hydrophobic interactions, that stabilize the ligand-receptor complex. pensoft.netnih.gov

Molecular Dynamics Simulations:

MD simulations provide insights into the dynamic behavior of ligand-receptor complexes over time, confirming the stability of binding modes predicted by docking. pensoft.netnih.gov These simulations can reveal conformational changes in both the ligand and the receptor upon binding and help to understand the transfer of chemical information that leads to a biological response. researchgate.net

For instance, MD simulations of indole-based ligands with serotonin receptors have shown that the complexes are generally stable, with the ligand remaining in its binding site. nih.gov In the context of GPCRs, MD simulations have been used to study the dynamics of ligand binding and have helped in designing new biased ligands that selectively activate certain signaling pathways. mdpi.com Simulations of indole binding to T4 lysozyme (B549824) mutants have also been used to calculate the potential of mean force (PMF) profiles, providing a measure of the binding free energy. biorxiv.org

Enzyme Modulation and Inhibition Mechanisms (In Vitro)

The ability of a compound to modulate the activity of enzymes is a key aspect of its pharmacological profile. In vitro enzyme assays are used to determine the potency and mechanism of enzyme inhibitors.

Kinetic Analysis of Enzyme Inhibition

Enzyme kinetics studies are performed to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and to calculate the inhibition constant (Ki). numberanalytics.comnumberanalytics.comnih.gov This is often achieved by measuring the rate of the enzymatic reaction at various substrate and inhibitor concentrations and then analyzing the data using graphical methods like the Lineweaver-Burk plot. libretexts.org

For cholinesterases, kinetic studies of N-alkylindoline-2,3-diones, which are structurally related to N-alkylindoles, have revealed different inhibition mechanisms. For example, one such compound was found to be a non-competitive inhibitor of AChE and a mixed inhibitor of BChE. researchgate.net Kinetic analysis of indoleamine 2,3-dioxygenase (IDO), a heme-containing enzyme, showed that its activity can be modulated by various effectors, exhibiting different kinetic profiles such as substrate inhibition and sigmoidal kinetics. nih.gov

| Enzyme | Inhibitor/Modulator | Kinetic Parameter | Value | Inhibition Type | Reference |

| Acetylcholinesterase (AChE) | N-alkylindoline-2,3-dione (analogue) | - | - | Non-competitive | researchgate.net |

| Butyrylcholinesterase (BChE) | N-alkylindoline-2,3-dione (analogue) | - | - | Mixed | researchgate.net |